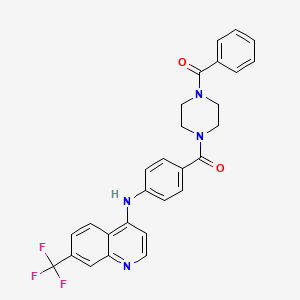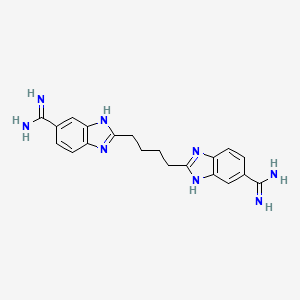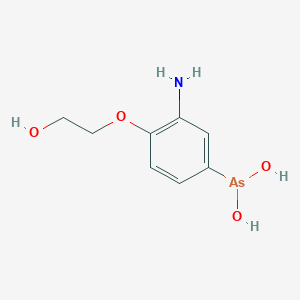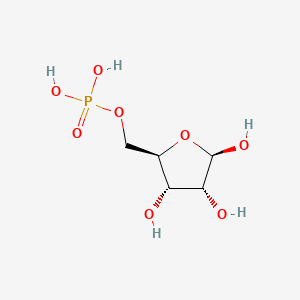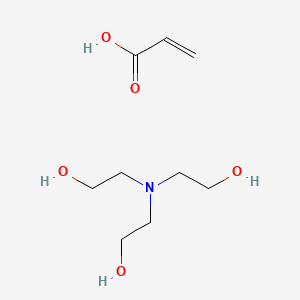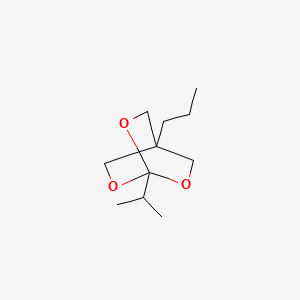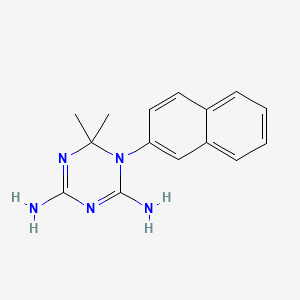
Tetradecanoyl chloride;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoyl chloride;hydrofluoride is a compound that combines the properties of tetradecanoyl chloride and hydrofluoride. Tetradecanoyl chloride, also known as myristoyl chloride, is an organic compound with the formula CH₃(CH₂)₁₂COCl. It is a colorless liquid used in organic synthesis, particularly in the preparation of esters and amides. Hydrofluoride, on the other hand, is a source of fluoride ions and is commonly used in fluorination reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoyl chloride can be synthesized by reacting myristic acid with thionyl chloride or oxalyl chloride. The reaction typically takes place under reflux conditions, and the resulting product is purified by distillation . Hydrofluoride can be prepared by reacting hydrogen fluoride with a suitable base, such as triethylamine, to form triethylamine trihydrofluoride .
Industrial Production Methods
In industrial settings, tetradecanoyl chloride is produced by the chlorination of myristic acid using thionyl chloride or phosphorus trichloride. The reaction is carried out in large reactors, and the product is purified through distillation . Hydrofluoride is produced by the reaction of hydrogen fluoride with bases like triethylamine, forming a stable complex that can be used in various fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides.
Hydrolysis: Reacts with water to form myristic acid and hydrochloric acid.
Hydrofluoride is involved in:
Fluorination Reactions: Acts as a source of fluoride ions for the fluorination of organic compounds.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic substitution reactions with tetradecanoyl chloride to form esters and amides.
Water: Used in hydrolysis reactions to convert tetradecanoyl chloride to myristic acid.
Triethylamine: Used to form triethylamine trihydrofluoride, a reagent for fluorination reactions.
Major Products
Esters and Amides: Formed from the reaction of tetradecanoyl chloride with alcohols and amines.
Fluorinated Compounds: Produced using hydrofluoride in fluorination reactions.
Properties
CAS No. |
80584-97-0 |
|---|---|
Molecular Formula |
C14H28ClFO |
Molecular Weight |
266.82 g/mol |
IUPAC Name |
tetradecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |
InChI Key |
CXBGXZIKJITHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)Cl.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


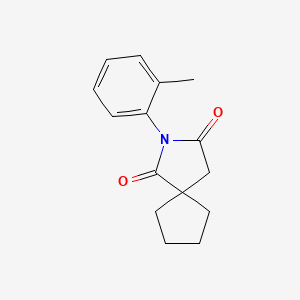

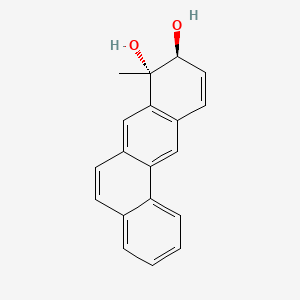


![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
